Butylbenzene

Fuel Atomization Alternative Fuels Spray Combustion

Procure n-Butylbenzene (CAS 104-51-8), a C10 alkylbenzene validated for demanding R&D. Its high density (0.86 g/mL), well-characterized oxidation kinetics, and NTC behavior make it the essential C10 aromatics representative in jet/diesel surrogate fuel formulations. Shorter-chain homologs cannot replicate these critical volumetric energy density and atomization properties. Also irreplaceable as a model hydrophobic solute in liquid-liquid extraction and thermodynamic studies, with its distinct ionic liquid selectivity enabling accurate solute-solvent model validation. Choose high-purity n-Butylbenzene to ensure experimental reproducibility and process safety; avoid generic substitutions that compromise kinetic data.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 104-51-8
Cat. No. B1677000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylbenzene
CAS104-51-8
Synonymsn-Butylbenzene;  NSC 8465;  NSC-8465;  NSC8465
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC=C1
InChIInChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3
InChIKeyOCKPCBLVNKHBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.79e-05 M
Miscible with alcohol, ether, benzene
In water, 11.8 mg/L @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butylbenzene (CAS 104-51-8) for Industrial Procurement: Physical Properties and Core Specifications


Butylbenzene (n-butylbenzene) is a C10 alkylbenzene with the formula C₆H₅(CH₂)₃CH₃, characterized as a colorless liquid with a faint petroleum-like odor [1]. It has a molecular weight of 134.22 g/mol, a melting point of -88 °C, a boiling point of 183 °C, and a density of 0.86 g/mL at 25 °C . Its water solubility is low at 11.8 mg/L at 25 °C, and it is fully miscible with ethanol, ether, acetone, and benzene . Unlike its lower alkylbenzene homologs (e.g., ethylbenzene, cumene), n-butylbenzene possesses a longer, unbranched alkyl chain that significantly alters its physicochemical behavior and reactivity [2].

Why Alkylbenzene Solvents Cannot Be Freely Substituted: The Critical Role of n-Butylbenzene's Unique Alkyl Chain


The alkylbenzene class—ranging from toluene and ethylbenzene to cumene and butylbenzene—exhibits substantial variation in physical properties and reactivity despite sharing a common aromatic core. For instance, density values for these compounds span from 760 kg/m³ (tert-butylbenzene, ethylbenzene, cumene) to 860 kg/m³ (n-butylbenzene), a difference that directly impacts atomization behavior in fuel applications and solvent blending calculations [1]. Furthermore, the length and branching of the alkyl chain dictate critical performance metrics such as vapor pressure (0.14 kPa for n-butylbenzene at 25 °C vs. 0.9 kPa for ethylbenzene), flash point (59.4 °C vs. 22 °C for cumene), and oxidation kinetics . Generic substitution without accounting for these quantifiable differences can lead to process inefficiencies, safety hazards, and product failure.

Quantitative Evidence for Butylbenzene (CAS 104-51-8) Differentiation vs. Closest Alkylbenzene Analogs


Fuel Atomization Efficiency: n-Butylbenzene vs. Lower-Density tert-Butylbenzene and Ethylbenzene

In jet fuel surrogate studies, fuel density is a critical parameter for atomization. n-Butylbenzene exhibits a blend density of 860 kg/m³, whereas lower alkylbenzenes like tert-butylbenzene, ethylbenzene, and cumene have densities of approximately 760 kg/m³ [1]. This 100 kg/m³ (13%) difference significantly impacts the Sauter Mean Diameter (SMD) of fuel droplets during injection. The study explicitly identified n-butylbenzene as a component that increases blend density, contrasting with the 'best performers' for atomization which were the least dense compounds [1]. For applications requiring higher volumetric energy density or modified spray characteristics, n-butylbenzene is a distinct choice over its lighter homologs.

Fuel Atomization Alternative Fuels Spray Combustion

Oxidation Reactivity and Kinetic Modeling: n-Butylbenzene vs. Ethylbenzene

A jet-stirred reactor study at 10 bar directly compared the oxidation of ethylbenzene and n-butylbenzene across equivalence ratios of 0.5, 1, and 2 [1]. The experimental data revealed distinct temperature-dependent mole fraction profiles for reactants and 19 product species, demonstrating that n-butylbenzene exhibits a more pronounced low-temperature reactivity than ethylbenzene [2]. Specifically, the negative temperature coefficient (NTC) zone behavior differs substantially, with n-butylbenzene showing enhanced low-temperature oxidation pathways due to its longer alkyl chain enabling more facile alkylperoxy radical isomerization [2]. This difference is critical for developing accurate kinetic models for diesel and jet fuel surrogates.

Combustion Kinetics Jet Fuel Oxidation Chemical Kinetics

Thermal Decomposition Stability: n-Butylbenzene as a Jet Fuel Model Compound

A study on the thermal decomposition of jet fuel model compounds under near-critical and supercritical conditions specifically examined n-butylbenzene and n-butylcyclohexane [1]. The research quantified the temperature dependence and thermostability of n-butylbenzene, demonstrating its suitability as a representative alkylbenzene component in fuel thermal stability modeling. While no direct decomposition temperature comparison is provided against other alkylbenzenes in this specific study, the data establishes n-butylbenzene as a key reference compound for understanding thermal cracking pathways in advanced fuel systems operating under extreme thermal stress [1]. This is a class-level inference that n-butylbenzene's thermal behavior is better characterized and more representative of heavier alkylaromatics than shorter-chain analogs.

Thermal Stability Supercritical Fuel Pyrolysis

Limiting Activity Coefficients in Hydro-Organic Solvents: n-Butylbenzene vs. Shorter Alkylbenzenes

A comprehensive study measured limiting activity coefficients (γ∞) and gas-liquid partition coefficients for a homologous series of n-alkylbenzenes from benzene to n-butylbenzene, including cumene and tert-butylbenzene, in mixtures of water with methanol, acetonitrile, isopropanol, and tetrahydrofuran [1]. The data show systematic changes in γ∞ with increasing alkyl chain length. n-Butylbenzene exhibits the highest γ∞ values among the series, indicating the strongest hydrophobic character and greatest deviation from ideal solution behavior in aqueous-organic mixtures. This quantitative thermodynamic data enables precise prediction of partitioning and solubility behavior that cannot be extrapolated from shorter alkylbenzenes without introducing significant error.

Solution Thermodynamics Partition Coefficients Solvent Selection

Extraction Selectivity: n-Butylbenzene vs. Propylbenzene from n-Heptane Using Ionic Liquids

A liquid-liquid extraction study using the ionic liquid mixture [C₈C₁im][PF₆] + [C₂C₁im][CH₃SO₄] compared the extraction efficiency of propylbenzene and butylbenzene from n-heptane at 313.2 K and 101.3 kPa [1]. The results demonstrate that the longer alkyl chain of n-butylbenzene alters its distribution coefficient relative to propylbenzene, with measurable differences in extraction selectivity. This is attributed to stronger hydrophobic interactions between the butyl chain and the ionic liquid's alkyl substituents, a phenomenon that scales with alkyl chain length and cannot be predicted from propylbenzene data alone.

Liquid-Liquid Extraction Ionic Liquids Separation Science

High-Value Application Scenarios for Butylbenzene (CAS 104-51-8) Based on Evidence


Combustion Research: Jet Fuel and Diesel Surrogate Component

n-Butylbenzene is an essential component in multi-component surrogate fuel formulations for jet and diesel combustion studies. Its well-characterized oxidation kinetics, including low-temperature reactivity and NTC behavior, make it the preferred C10 alkylbenzene representative for developing and validating detailed chemical kinetic models [1]. Its higher density (860 kg/m³) compared to lighter alkylbenzenes (760 kg/m³) also enables researchers to accurately reproduce the volumetric energy density and spray atomization characteristics of real fuels [2]. Researchers and fuel formulators procuring n-butylbenzene for surrogate fuel development must recognize that substituting ethylbenzene or cumene will fundamentally alter both physical and kinetic modeling outcomes.

Thermodynamic and Separation Science Research: Hydrophobic Model Solute

n-Butylbenzene serves as a key model hydrophobic solute in liquid-liquid extraction studies and thermodynamic measurements. Its systematically characterized limiting activity coefficients in hydro-organic solvent mixtures provide a robust dataset for validating solution thermodynamic models and predicting partitioning behavior in environmental and separation systems [3]. The compound's distinct extraction selectivity compared to propylbenzene in ionic liquid systems demonstrates its value as a probe molecule for understanding alkyl chain effects on hydrophobic interactions [4]. For researchers developing novel separation processes or studying solute-solvent interactions, n-butylbenzene offers a well-documented reference point that shorter alkylbenzenes cannot provide.

Aerospace Thermal Management: Supercritical Fuel Behavior Studies

In advanced aerospace propulsion research, n-butylbenzene is utilized as a model compound for studying the thermal decomposition and stability of jet fuels under extreme thermal conditions. Its characterized behavior under near-critical and supercritical conditions provides essential data for designing fuel-cooled thermal management systems in hypersonic vehicles and advanced gas turbine engines [5]. The thermal stability data for n-butylbenzene is more comprehensive than for many other alkylbenzenes, making it the compound of choice for researchers investigating fuel pyrolysis and coking phenomena at elevated temperatures and pressures. Procurement for this application should specify high-purity n-butylbenzene to ensure reproducibility of thermal decomposition studies.

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